4-(3-Amino-phenyl)-thiazol-2-ylamine - 103740-34-7

4-(3-Amino-phenyl)-thiazol-2-ylamine

Catalog Number: EVT-319132
CAS Number: 103740-34-7
Molecular Formula: C9H9N3S
Molecular Weight: 191.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “4-(3-Amino-phenyl)-thiazol-2-ylamine” appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains two amino groups (-NH2), which are attached to the phenyl ring and the thiazol ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or cyclization . The amino groups could be introduced through various methods, such as nucleophilic substitution or reduction of nitro groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which would contribute to its aromaticity and stability. The amino groups could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the thiazole ring and the amino groups. The thiazole ring could potentially undergo electrophilic aromatic substitution reactions, while the amino groups could act as nucleophiles in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring could contribute to its stability and solubility, while the amino groups could influence its acidity and basicity .

Synthesis Analysis
  • Hantzsch Thiazole Synthesis: This classic method involves reacting α-haloketones with thioureas or thioamides. [, , , , ]
  • Multi-step Synthesis from Substituted Thiazoles: Several papers describe the synthesis of target compounds by functional group transformations of pre-existing thiazole rings. [, , , , , ]
Molecular Structure Analysis
  • X-ray Crystallography: Several studies utilize X-ray crystallography to determine the solid-state structures of thiazole derivatives, revealing important information about bond lengths, bond angles, and molecular conformation. [, , , , , ]
  • NMR Spectroscopy: NMR (1H and 13C) is frequently employed to characterize synthesized compounds and elucidate their structures. [, , , , , , , , , ]
Chemical Reactions Analysis
  • Condensation Reactions: Thiazole derivatives readily undergo condensation reactions with aldehydes or ketones to form Schiff bases. [, , , , , , , , ]
  • Cyclization Reactions: Several papers describe the formation of new heterocyclic rings by cyclizing thiazole derivatives. This includes the synthesis of thiazolidinones, triazoles, and other fused heterocyclic systems. [, , , , , , , , , ]
  • Nucleophilic Substitution: The presence of amine and thiol functionalities in thiazole derivatives allows for nucleophilic substitution reactions with various electrophiles, leading to the introduction of diverse substituents. [, , ]
Mechanism of Action
  • Enzyme Inhibition: Some studies identify thiazole derivatives as inhibitors of specific enzymes, such as urease [], NIK (NF-κB inducing kinase) [], and GpIIb-IIIa (fibrinogen receptor) []. These findings suggest potential applications in treating related diseases.
Applications
  • Antimicrobial Agents: Many studies demonstrate the promising antimicrobial activity of synthesized thiazole derivatives against various bacterial and fungal strains. [, , , , , , , , , , , ]
  • Anticancer Agents: Some thiazole derivatives show potential as anticancer agents, exhibiting cytotoxic activity against cancer cell lines. [, , ]
  • Anti-inflammatory Agents: Certain thiazole derivatives exhibit anti-inflammatory activity in biological assays. []
  • Antihyperglycemic Agents: Some studies report the synthesis and evaluation of thiazole derivatives as potential antihyperglycemic agents. [, ]
  • Fluorescence Probes: Certain thiazole-containing quinoline derivatives demonstrate potential as thiol-reactive fluorescent probes for biological applications. []

5-[(Dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one

Compound Description: This compound is a thiazolone derivative featuring a trifluoromethylphenyl amino group at the 4-position and a dimethylaminomethylidene group at the 5-position. The research focuses on its proton tautomerism and stereoisomerism, revealing its existence in the amine tautomeric form in both solid and liquid phases. []

5-[(Dimethylamino)methylidene]-4-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one

Compound Description: This compound is an isomer of the previous compound, with the trifluoromethyl group located at the para position of the phenyl ring. Similar to its isomer, it exists in the amine tautomeric form and exhibits a synperiplanar conformation of the trifluoromethylphenyl amino residue with respect to the thiazolone system. []

(4Z)-4-(3-Phenyl allylidene amino)-3-Hydroxy Naphthalene-1-Sulfonic Acid (AC)

Compound Description: This Schiff base is synthesized from 1-amino-2-naphthol 4-sulphonic acid and cinnamaldehyde. It exhibits antibacterial and antifungal activities, particularly against E. coli and C. albicans. []

Naphthalene-1-Yl-Thiophene-2-Ylmethylene-Amine (NT)

Compound Description: Naphthalene-1-Yl-Thiophene-2-Ylmethylene-Amine (NT) is another Schiff base synthesized from naphthalene-1-ylamine and thiophene-2-carboxaldehyde. It demonstrates promising antibacterial and antifungal activities. []

(E)-6-chloro-N2-phenyl-N4-(4-Phenyl-5-(Phenyl Diazinyl)-2λ3, 3 λ2- Thiazol-2-yl)-1, 3, 5-Triazine-2,4- Diamine (CPTD)

Compound Description: This compound is a complex thiazole derivative designed as a potential new antibiotic against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits promising anti-MRSA activity, surpassing clindamycin in molecular docking studies. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

Compound Description: This class of compounds demonstrates potent inhibitory activity against NF-κB inducing kinase (NIK). One notable derivative, 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f), exhibits excellent selectivity for NIK and demonstrates promising results in treating psoriasis in mouse models. []

3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives

Compound Description: This series of compounds represents hybrid molecules combining thiazole and pyridopyrimidinone moieties. These hybrids were synthesized to explore their cytotoxic activity against cancer cell lines. Notably, compound K5, featuring a chlorophenyl group, exhibited potent cytotoxicity. []

Properties

CAS Number

103740-34-7

Product Name

4-(3-Amino-phenyl)-thiazol-2-ylamine

IUPAC Name

4-(3-aminophenyl)-1,3-thiazol-2-amine

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

InChI

InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12)

InChI Key

NCWQWEQGANDQFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.